Einecs 282-470-9
Description
Contextualization of Chemically Modified Anhydrides in Biopolymer Science
Biopolymers, which are polymers derived from natural sources like plants and animals, are of great interest in various scientific and industrial fields due to their inherent properties such as biocompatibility and biodegradability. nih.govresearchgate.netnih.gov However, to enhance their functionality for specific applications, chemical modification is often necessary. nih.govresearchgate.net This process involves altering the chemical structure of biopolymers to introduce new properties or improve existing ones. nih.govresearchgate.net
One common method of chemical modification is esterification, which involves the reaction of hydroxyl groups on the biopolymer with an acid or, more commonly, an acid anhydride (B1165640). nih.gov Anhydrides like maleic anhydride and octenyl succinic anhydride are frequently used to functionalize biopolymers. researchgate.net This modification can impart desired characteristics such as increased hydrophobicity, improved emulsifying capabilities, and altered thermal properties. researchgate.netplos.org The chemical modification of biopolymers is a key technology for developing new materials with enhanced properties for a wide range of applications, from food science to biomedicine. researchgate.netresearchgate.net
Overview of Octenyl Succinic Anhydride (OSA) as a Functionalizing Agent for Starch and Other Biopolymers
Octenyl Succinic Anhydride (OSA) is a cyclic dicarboxylic acid anhydride that is widely used to modify starch and other biopolymers. The esterification of starch with OSA introduces hydrophobic octenyl succinate (B1194679) groups onto the hydrophilic starch backbone, resulting in an amphiphilic molecule. conicet.gov.ar This dual nature allows OSA-modified starch to act as an effective emulsifier and stabilizer in oil-in-water systems. plos.orgconicet.gov.ar
The introduction of OSA imparts several changes to the physicochemical properties of starch. These modifications typically include a reduction in gelatinization temperature and enthalpy, lower digestibility, increased swelling power, and enhanced paste viscosity and clarity. conicet.gov.ar The degree of substitution (DS), which refers to the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that influences the functional properties of the OSA-modified biopolymer. plos.orgconicet.gov.ar Generally, a higher concentration of OSA during the reaction leads to a higher DS. conicet.gov.ar
The table below summarizes the effects of OSA modification on the properties of taro starch nanoparticles as found in a research study.
| Property | SNPs (Unmodified) | OSA-SNPs (DS 0.024) | OSA-SNPs (DS 0.036) |
| Size (Dynamic Light Scattering) | Smaller | Increased | Increased |
| Characteristic FTIR Peak | - | 1727 cm⁻¹ (carbonyl) | 1727 cm⁻¹ (carbonyl) |
| Dispersibility in water/nonpolar solvent | Lower | Increased with DS | Increased with DS |
| Main Mass Loss Temperature | 230–320°C | 220–315°C | 200–285°C |
| Temperature at Max Decomposition Rate | ~296°C | ~283°C | ~270°C |
| Data sourced from a study on OSA-modified taro starch nanoparticles. plos.org |
Historical Development and Emerging Research Trajectories of OSA in Scholarly Literature
The use of OSA to modify starch is a well-established practice, with research in this area spanning several decades. Initially, the focus was on the synthesis of OSA-starch in aqueous slurry systems under alkaline conditions. conicet.gov.ar However, these conventional methods often resulted in low reaction efficiency and an uneven distribution of the octenyl succinate groups, primarily on the surface of the starch granules. conicet.gov.ar
To address these limitations, researchers have explored various alternative methods to improve the synthesis process. These include techniques aimed at disrupting the compact structure of starch granules to enhance the accessibility of OSA to the hydroxyl groups. researchgate.net Such methods seek to achieve shorter reaction times, higher degrees of substitution, and a more uniform distribution of the functional groups. conicet.gov.arresearchgate.net
Current and emerging research is expanding the application of OSA beyond traditional food uses. There is a growing trend in utilizing OSA-modified biopolymers in pharmaceuticals, particularly as stabilizers for Pickering emulsions, which are emulsions stabilized by solid particles. researchgate.net These systems are gaining attention for their high stability and non-toxicity, offering an alternative to traditional surfactants. researchgate.net Research is also exploring the use of OSA-modified starch in creating nano-encapsulation systems for bioactive compounds and in the development of novel food materials with specific functionalities. science.govnih.gov Furthermore, studies are investigating the interaction of OSA-modified starch with other molecules, such as polyphenols, to create complexes with potential health benefits, like slowed digestion properties. science.gov
The timeline below highlights some key areas of research development for OSA-modified starch.
| Research Focus | Description |
| Conventional Synthesis | Esterification in aqueous slurry, focusing on reaction conditions and their effect on the degree of substitution. conicet.gov.ar |
| Improved Synthesis Methods | Investigation into techniques like mechanical activation and high-pressure microfluidization to enhance reaction efficiency and product homogeneity. researchgate.netscience.gov |
| Advanced Applications | Use as stabilizers in Pickering emulsions for pharmaceutical and food applications. researchgate.net |
| Nano-encapsulation | Development of OSA-starch based systems for the encapsulation and delivery of bioactive compounds like Coenzyme Q10 and Vitamin E. science.gov |
| Functional Food Materials | Creation of complexes with other food components (e.g., soy protein, polyphenols) to design materials with specific properties like controlled digestion. science.govnih.gov |
| Biomedical Hydrogels | Exploration of chemically modified biopolymers, including those modified with anhydrides, for tissue engineering and drug delivery. nih.govnih.gov |
Properties
CAS No. |
84235-44-9 |
|---|---|
Molecular Formula |
C15H26N4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-butylbutan-1-amine;1-methylbenzotriazole |
InChI |
InChI=1S/C8H19N.C7H7N3/c1-3-5-7-9-8-6-4-2;1-10-7-5-3-2-4-6(7)8-9-10/h9H,3-8H2,1-2H3;2-5H,1H3 |
InChI Key |
KDDZACCUNPXZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.CN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Biopolymers with Octenyl Succinic Anhydride
Esterification Processes for Starch Modification by OSA
The primary method for modifying starch with Octenyl Succinic Anhydride (B1165640) is through an esterification reaction. This process involves the reaction of the hydroxyl groups on the glucose units of the starch with OSA under controlled conditions. hielscher.com The most prevalent technique is the aqueous method, where the reaction occurs in a starch slurry under mild alkaline conditions. conicet.gov.ar This process yields octenyl succinylated starch (OS-starch), a hydrocolloid with amphiphilic characteristics. conicet.gov.ar Alternative, less common methods include dry milling, high-pressure reaction in acetic acid, and microwave-assisted synthesis. conicet.gov.ar
Optimization of Reaction Parameters in OSA-Starch Synthesis
The efficiency of the esterification reaction and the resulting degree of substitution (DS) on the starch molecule are heavily influenced by several key parameters. These include reaction temperature, pH, starch concentration, reaction time, and the amount of OSA added. researchgate.net Researchers have extensively studied the optimization of these conditions to maximize reaction efficiency and achieve desired properties in the modified starch. conicet.gov.arnih.gov
For instance, studies on early Indica rice starch identified optimal conditions as a reaction period of 4 hours at 33.4°C, a pH of 8.4, and a starch slurry concentration of 36.8% with a 3% OSA addition, which resulted in a DS of 0.0188 and a reaction efficiency of 81.0%. nih.gov Similarly, research on sago starch determined the optimal conditions to be a 5.00% OSA concentration at a pH of 7.20 for 9.65 hours. upm.edu.my The pH is a particularly critical factor; a mildly alkaline environment (pH 7-9) is generally preferred. researchgate.netupm.edu.my At lower pH values, the hydroxyl groups on the starch are not sufficiently activated for the reaction, while at a pH higher than 9, the hydrolysis of the anhydride becomes the dominant competing reaction, reducing the efficiency of esterification. upm.edu.my
Below is a table summarizing optimized reaction parameters from various studies for producing OSA-modified starches.
| Starch Source | Reaction Time (h) | Reaction Temp. (°C) | pH | Starch Conc. (%) | OSA Conc. (%) | Degree of Substitution (DS) | Ref. |
| Early Indica Rice Starch | 4 | 33.4 | 8.4 | 36.8 | 3 | 0.0188 | nih.gov |
| Turmeric Starch | 5 | 40 | 8 | 35 | 3 | 0.0282 | mdpi.com |
| Sago Starch | 9.65 | - | 7.2 | - | 5 | 0.0120 | upm.edu.my |
| Potato Starch | - | 30 | 7.5 - 8.0 | 40 | 5 | Optimized | spkx.net.cn |
| Cassava Starch (Dry Milling) | 0.5 - 1.5 | 60 | - | - | 8 | 0.0295 - 0.0397 | conicet.gov.ar |
Note: A '-' indicates the parameter was not specified as a key optimized variable in the cited abstract.
Mechanistic Insights into Hydrophobic Group Introduction onto Polysaccharide Backbones
The introduction of hydrophobic groups onto the polysaccharide backbone of starch via Octenyl Succinic Anhydride occurs through a base-catalyzed esterification reaction. researchgate.netspkx.net.cn In an aqueous slurry under alkaline conditions (typically maintained with sodium hydroxide), the hydroxyl groups on the anhydroglucose (B10753087) units of the starch are activated, becoming nucleophilic alcoholate ions. upm.edu.my
These activated hydroxyl groups then attack the carbonyl carbon of the anhydride ring of the OSA molecule. This leads to the opening of the anhydride ring and the formation of an ester bond, covalently linking the octenyl succinyl group to the starch polymer. researchgate.nethielscher.com The reaction introduces both a hydrophobic, long-chain alkyl (octenyl) group and a hydrophilic carboxyl group. mdpi.com This dual functionality imparts an amphiphilic character to the previously hydrophilic starch molecule. conicet.gov.ar
The esterification primarily takes place in the more accessible amorphous regions of the starch granules rather than the crystalline areas. mdpi.comacs.org This selective modification disrupts the granule structure to some extent, which can lead to changes in physicochemical properties such as increased solubility, higher paste viscosity, and enhanced emulsifying capabilities. conicet.gov.armdpi.com Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR), confirm the successful modification by detecting characteristic peaks of the newly formed ester carbonyl groups around 1724 cm⁻¹ and carboxylate groups around 1570 cm⁻¹. spkx.net.cnoup.com
Fabrication and Functionalization of Biopolymer Nanoparticles via OSA Modification
The functionalization of biopolymer nanoparticles with Octenyl Succinic Anhydride is a key strategy for enhancing their properties, particularly for applications requiring compatibility with hydrophobic systems. nih.gov Starch nanoparticles (SNPs) are often used for this purpose due to their biodegradability and availability. nih.gov However, the inherent hydrophilicity of native SNPs limits their dispersibility in nonpolar solvents and their effectiveness as stabilizers in oil-in-water emulsions. researchgate.netplos.org OSA modification addresses this limitation by introducing hydrophobic functionalities.
Self-Assembly Techniques for Starch Nanoparticle Preparation Prior to OSA Treatment
Before modification with OSA, starch nanoparticles must first be fabricated from native starch granules. A common and effective method involves the self-assembly of debranched starch chains. nih.govplos.org This process typically begins with the gelatinization of a starch slurry by heating, which disrupts the granular structure. researchgate.net
Following gelatinization, enzymatic debranching is often employed, using enzymes like pullulanase to cleave the α-1,6 glycosidic bonds of amylopectin (B1267705), resulting in short linear amylose (B160209) chains. nih.gov These short glucan chains can then self-assemble into nanoparticles through methods like nanoprecipitation, also known as the antisolvent method. researchgate.netoup.com In this technique, a starch solution is added to a non-solvent (such as ethanol), causing the starch chains to precipitate and aggregate into nanoparticles. oup.com Other physical methods, including ultrasonication and high-pressure homogenization, can also be used to facilitate the formation of nanoparticles with controlled sizes. oup.comupv.es The resulting SNPs are typically amorphous or semi-crystalline materials with particle sizes often below 100 nm. nih.gov
Post-Modification Strategies for Starch Nanoparticles with Octenyl Succinic Anhydride
Once starch nanoparticles are formed, they can be functionalized through a post-modification strategy using Octenyl Succinic Anhydride. This esterification reaction is typically carried out in an aqueous slurry, similar to the modification of native starch granules. researchgate.net The SNPs are dispersed in water, the pH is adjusted to an alkaline level (e.g., pH 8.5), and OSA is slowly added while stirring. researchgate.net
This process grafts the hydrophobic octenyl succinyl groups onto the surface of the nanoparticles. nih.gov The successful attachment is confirmed by FTIR spectroscopy, which shows the appearance of a characteristic carbonyl peak around 1727 cm⁻¹. nih.govresearchgate.net This surface modification significantly increases the hydrophobicity of the SNPs. plos.org As a result, the dispersibility of the modified nanoparticles in nonpolar solvents and water-oil mixtures is greatly improved. nih.govplos.org The introduction of these amphiphilic properties makes OSA-modified starch nanoparticles effective agents for stabilizing oil-in-water systems and Pickering emulsions. researchgate.netresearchgate.net
Table of Compound Names
| Common Name/Identifier | Chemical Name |
| Einecs 282-470-9 | (Z)-oct-2-en-1-ylsuccinic anhydride |
| Octenyl Succinic Anhydride (OSA) | (Z)-oct-2-en-1-ylsuccinic anhydride |
| OS-starch | Octenyl succinylated starch |
| Starch | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |
| Amylose | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy]oxan-3-yl]oxy]oxan-3-yl]oxy]oxane-3,4,5-triol |
| Amylopectin | A branched polymer of glucose |
| Sodium Hydroxide | Sodium hydroxide |
| Acetic Acid | Acetic acid |
| Ethanol | Ethanol |
| Pullulanase | An enzyme that hydrolyzes pullulan |
Investigation of Molecular Interactions and Complex Formation Involving Octenyl Succinic Anhydride Modified Biopolymers
Protein-Starch Conjugation and Soluble Complex Formation with OSA-Modified Starch
The formation of soluble complexes between proteins and Octenyl Succinic Anhydride (B1165640) (OSA)-modified starch is a phenomenon driven by a combination of molecular forces. Studies involving whey protein isolate (WPI) and OSA-modified corn starch have shown that these interactions are optimized under specific conditions, such as a protein-to-starch ratio of 1:10 and a pH of 4.5. researchgate.netnih.gov The formation of these complexes is significantly more favorable with heated WPI, which exposes more hydrophobic regions, than with non-heated WPI. researchgate.netnih.gov
Role of Electrostatic Interactions in Protein-OSA-Starch Systems
Electrostatic interactions are a primary driver in the initial formation of protein-OSA-starch complexes. massey.ac.nz These interactions are highly dependent on the pH of the system, which dictates the surface charges of the involved biopolymers. For instance, in whey protein isolate (WPI) and OSA-starch systems, complex coacervates are optimally formed at a pH of 4.0, where the positively charged WPI and negatively charged OSA-starch experience strong electrostatic attraction. mdpi.com The carboxyl group from the succinic anhydride portion of OSA imparts a negative charge to the starch, particularly at pH values above the isoelectric point of the protein. psu.edu
The ζ-potential, a measure of surface charge, is a key indicator of these electrostatic forces. In complexes of soy protein with OSA-modified starch, the ζ-potential was observed to decrease from -19.1 mV to -13.7 mV as the ratio of OSA-starch increased, indicating a charge interaction and rearrangement within the complex. researchgate.netnih.gov Similarly, for zein (B1164903) and OSA-modified starch nanoparticles, the stability of the complex across various pH levels is significantly influenced by the electrostatic interactions established during preparation. mdpi.com The yield of these complexes can also be enhanced at higher biopolymer concentrations due to the increased availability of charged sites for electrostatic interaction. mdpi.com
Table 1: Influence of pH on ζ-Potential in Zein/OSA-Modified Starch Nanoparticle Systems This table illustrates the change in surface charge (ζ-potential) of zein and OSA-modified starch complexes as a function of pH, demonstrating the role of electrostatic interactions.
| pH | Zein Absolute ζ-Potential (mV) | System State |
| < 4.5 | Decreasing | Zein is positively charged, OSA-starch is negatively charged, promoting electrostatic attraction. |
| 4.5-8.5 | Increasing | Both biopolymers become more negatively charged, leading to repulsion or hydrophobic interaction dominance. mdpi.com |
| 9.0 | High Negative Value | Both components are negatively charged; complex formation is driven primarily by hydrophobic interactions. mdpi.com |
Analysis of Hydrophobic Interactions within Biopolymer Complexes Containing OSA
While electrostatic forces initiate complexation, hydrophobic interactions are crucial for determining the final structural properties of the biopolymer complexes. researchgate.netmassey.ac.nz The introduction of the lipophilic octenyl group onto the starch molecule via OSA modification is the source of this hydrophobicity. mdpi.com This modification enhances the amphiphilic nature of the starch, allowing it to interact effectively with hydrophobic domains on proteins, such as those exposed when whey protein is heated. researchgate.net
Studies have confirmed that the interaction between OSA-modified starch and proteins like whey protein and casein is primarily a hydrophobic molecular interaction. researchgate.net In systems involving zein, a protein rich in hydrophobic amino acids, the formation of complexes with OSA-modified starch at alkaline pH (e.g., pH 9.0) is driven by hydrophobic interactions, as both components are negatively charged and thus electrostatically repulsive. mdpi.com The addition of OSA-modified starch has been shown to significantly increase the contact angle of soy protein complexes, rising from 59.1° to 72.1°, which provides clear evidence of enhanced surface hydrophobicity. researchgate.net These strong hydrophobic interactions are key to the functionality of OSA-modified biopolymers as effective emulsifiers and stabilizers. researchgate.net
Structural Characteristics of OSA-Biopolymer Complexes
The formation of complexes between biopolymers and OSA-modified starch leads to significant alterations in their structural characteristics at both the molecular and macromolecular levels. These changes are fundamental to the enhanced functional properties of the resulting complexes.
Assessment of Surface Morphology Changes (e.g., Roughness) Post-Complexation
Scanning Electron Microscopy (SEM) and other microscopy techniques reveal distinct changes in the surface morphology of biopolymers after complexation with OSA-modified starch. For example, microcapsules made from whey protein isolate (WPI) and OSA-starch exhibit smoother surfaces and more compact structures compared to those made from WPI alone. mdpi.com This is attributed to the strong electrostatic and hydrophobic interactions filling in voids and creating a more uniform matrix.
In other studies, the formation of complexes can lead to different morphological outcomes. Transmission electron microscopy of soy protein-EGCG complexes mixed with OSA-starch showed that while individual complex particles became smaller, they also aggregated to form larger fragments with a distinct morphology from the original components. researchgate.net The surface roughness of films or particles can be quantitatively assessed, often showing a decrease when a more compact and ordered structure is formed. pressbooks.pub Conversely, aggregation can lead to increased roughness. mdpi.com These morphological changes directly impact the physical properties and stability of the final product.
Table 2: Morphological Changes in Biopolymer Complexes Post-OSA Modification This table summarizes observed changes in surface morphology from various studies.
| Biopolymer System | Observation | Technique Used | Reference |
| Whey Protein Isolate / OSA-Starch | Smoother surfaces, more compact structures in microcapsules. | SEM | mdpi.com |
| Soy Protein-EGCG / OSA-Starch | Individual complexes became smaller but formed large aggregated fragments. | TEM | researchgate.net |
| Irradiated PVC / UV Absorber | Addition of additives significantly reduced surface roughness. | SEM | pressbooks.pub |
| Collagen / Silk Fibroin | Surface roughness varied with the ratio of the biopolymers in the blend. | SEM | mdpi.com |
Spectroscopic Elucidation of Molecular Changes in OSA-Modified Complexes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for elucidating the molecular changes that occur during the esterification of starch with OSA and the subsequent complexation with proteins. The successful modification of starch by OSA is confirmed by the appearance of new characteristic peaks. A peak around 1725 cm⁻¹ is attributed to the C=O stretching vibration of the newly formed ester carbonyl group, and a peak near 1570 cm⁻¹ corresponds to the asymmetric stretching of the carboxylate group (RCOO⁻). mdpi.comresearchgate.net
When these OSA-modified starches form complexes with proteins, the FTIR spectra can reveal further interactions. In a study of OSA-starch and soy protein-EGCG complexes, the characteristic peaks of OSA-starch at 1725 cm⁻¹ and 1569 cm⁻¹ disappeared, indicating a strong interaction and rearrangement within the final complex. researchgate.netnih.gov These spectroscopic changes provide direct evidence of the covalent and non-covalent interactions, such as hydrogen bonding, that stabilize the complex structure. mdpi.com
Alterations in Secondary Structure of Complexed Biopolymers Due to OSA Integration
The interaction with OSA-modified starch can induce significant alterations in the secondary structure of proteins within the complex. Techniques like Circular Dichroism (CD) and FTIR are used to quantify these changes in elements such as α-helices, β-sheets, random coils, and β-turns. nih.govactapol.net
Research on amaranth (B1665344) protein modified and complexed with OSA-modified corn starch showed that the complexation significantly influenced the proportions of these secondary structure components. actapol.net The formation of complexes can disrupt the native protein structure, often leading to a decrease in α-helical content and an increase in β-sheet or random coil structures. nih.gov For instance, X-ray Diffraction (XRD) analysis of soy protein-EGCG complexes showed distinct peaks at 8.48° and 20.44°, corresponding to α-helix and β-sheet structures, respectively. nih.gov Upon forming a ternary complex with OSA-starch, the positions and intensities of these peaks shifted, implying a significant rearrangement and change in the protein's secondary and tertiary structure. nih.gov These structural shifts are critical as they directly affect the functional properties of the protein-polysaccharide complex.
Table 3: Secondary Structure Component Changes in Biopolymers Upon Complexation This table provides an example of how protein secondary structure can be altered by processing or complexation, as detected by spectroscopic methods.
| Protein System / Condition | α-Helix Content | β-Sheet Content | Random Coil / Other | Method | Observation |
| Poly-L-lysine (Drying) | Decreased | Increased | Decreased | Raman Spectroscopy | Drying process induced a shift from α-helix/random coil to β-sheet. nih.gov |
| Amaranth Protein / CSOSA | Altered | Altered | Altered | FTIR | Protein modification and complexation influenced all secondary components. actapol.netresearchgate.net |
| Silk Proteins (GA Vapor) | - | Increased | Decreased | FTIR | Treatment induced a transition from random coils to ordered β-sheets. acs.org |
Functional Properties and Applications of Octenyl Succinic Anhydride Modified Biopolymers in Advanced Materials and Food Science
Rheological Modulations in Biopolymer Systems by OSA
The introduction of Octenyl Succinic Anhydride (B1165640) into biopolymer systems, especially starch, induces significant changes in their rheological properties. These modifications are critical for controlling the texture, stability, and processing characteristics of various products in the food and materials industries.
Impact on Storage Modulus (G') and Loss Modulus (G'') of Modified Systems
The viscoelastic nature of biopolymer systems is quantitatively described by the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component. mdpi.com Modification with OSA has a pronounced effect on both moduli.
In many studies, OSA-modified starch pastes and doughs exhibit behavior where the storage modulus is consistently higher than the loss modulus (G' > G'') across a range of frequencies, indicating a predominantly elastic, weak gel-like structure. scielo.brmdpi.comtandfonline.comnih.gov However, the precise impact of OSA on the magnitude of these moduli can vary. For instance, the addition of a pregelatinized waxy corn OSA starch to a gluten-free dough formulation was found to significantly increase both G' and G'' values, strengthening the dough's structure due to its high swelling capacity. mdpi.com Conversely, other research has shown that OSA modification can lead to a decrease in G' and G'' compared to the native starch. mdpi.com This reduction is often attributed to the esterification reaction altering the starch's molecular structure, weakening the intermolecular forces as amylose (B160209) in the amorphous regions dissolves. mdpi.com
The degree of substitution (DS)—the average number of hydroxyl groups replaced by OSA groups per glucose unit—also plays a crucial role. mdpi.com As shown in the table below, which is based on research on modified potato starch, the values of the moduli and their ratio (tan δ) change with the degree of substitution.
| Degree of Substitution (DS) | K' (Pa·sn') | n' | K'' (Pa·sn'') | n'' | tan δ (G''/G') at 6.28 rad s−1 |
|---|---|---|---|---|---|
| Native | 152.05 | 0.14 | 74.98 | 0.19 | 0.49 |
| 0.0012 | 39.81 | 0.21 | 24.54 | 0.24 | 0.62 |
| 0.0031 | 38.01 | 0.22 | 23.98 | 0.24 | 0.63 |
| 0.0055 | 15.48 | 0.29 | 10.23 | 0.31 | 0.66 |
Dynamics of Weak Gel Formation and Viscoelastic Behavior of OSA-Starch Formulations
OSA-modified starches are frequently characterized by their tendency to form weak, gel-like structures. scielo.brtandfonline.com This behavior stems from the chemical modification itself; the bulky OSA groups introduce steric hindrance that inhibits the re-association and crystallization of starch chains (a process known as retrogradation), which is responsible for the formation of strong, rigid gels in native starches. scielo.brredalyc.org By impeding these interactions, OSA modification leads to the formation of a weaker, more flexible gel network. scielo.br
Emulsification and Stabilization Mechanisms Enhanced by OSA
One of the most significant industrial applications of OSA-modified biopolymers is as high-performance emulsifiers and stabilizers, particularly in oil-in-water (O/W) systems. researchgate.netmdpi.com This functionality is a direct result of the amphiphilic nature imparted by the OSA molecule.
Amphiphilicity-Driven Emulsifying Performance of OSA-Modified Starches
Native starch is hydrophilic and has no emulsifying capability. The esterification with OSA introduces a hydrophobic octenyl "tail" and a hydrophilic carboxylic acid "head" to the starch backbone. scielo.org.pemdpi.com This dual characteristic, known as amphiphilicity, allows OSA-starch molecules to act as surface-active agents. preprints.orgacs.org When used in an oil-and-water system, these molecules naturally migrate to the interface between the two immiscible liquids. researchgate.netresearchgate.net
At the oil-water interface, the hydrophobic octenyl portion of the OSA-starch anchors into the oil droplet, while the large, hydrophilic starch polymer remains in the continuous water phase. scielo.org.pedoi.org This arrangement lowers the interfacial tension between the oil and water, facilitating the formation of smaller oil droplets during homogenization and creating a protective barrier around them. researchgate.net This barrier effectively prevents the oil droplets from recombining, a process known as coalescence. scielo.org.peresearchgate.net The emulsifying capacity of OSA-starch is generally superior to that of native starch and is strongly correlated with the degree of substitution (DS); a higher DS typically leads to better emulsifying performance. scielo.org.pemdpi.com
Colloidal Stability Enhancements in Oil-in-Water and Other Complex Systems
Beyond initial emulsification, OSA-modified starches provide long-term colloidal stability to emulsions. whiterose.ac.uknih.gov The primary mechanism for this is steric stabilization. researchgate.netnih.gov The bulky starch polymer chains protruding from the surface of the oil droplets into the water phase create a thick, physical barrier that sterically hinders droplets from approaching one another, thus preventing flocculation and coalescence. researchgate.netdoi.org
This stabilization mechanism is robust across a wide range of conditions, including variations in pH and high salt concentrations, which is a significant advantage over electrostatic stabilizers like some proteins that can lose their effectiveness under such conditions. researchgate.netwhiterose.ac.uksci-hub.st Studies have demonstrated the exceptional stability of emulsions prepared with OSA-starch. For example, emulsions stabilized with 10% (w/v) pregelatinized OSA-maize starch showed good stability with no significant change in droplet size over 30 days of storage. mdpi.com Similarly, OSA-starch has been shown to effectively stabilize emulsions with high salt content, such as those made with soy sauce, where other emulsifiers fail. nih.gov The amylose content of the parent starch also influences stability, with research indicating that OSA-modified waxy (low amylose) starch can provide superior stability against changes in pH and salt concentration compared to OSA-modified normal (medium amylose) starch. whiterose.ac.uk
Biopolymer-Based Delivery Systems and Encapsulation with OSA Derivatives
The unique amphiphilic and film-forming properties of OSA-modified biopolymers make them ideal materials for the encapsulation and delivery of active compounds. researchgate.netsci-hub.st This technology is widely employed to protect sensitive substances from degradation, control their release, and improve their solubility or handling.
OSA-modified starches are extensively used as "wall materials" in microencapsulation, particularly for hydrophobic or lipophilic core materials like flavors, vitamins, essential oils, and pharmaceutical actives. sci-hub.strsc.orgnih.govmdpi.com The typical process involves creating an oil-in-water emulsion where the active ingredient is dissolved in the oil phase, which is then emulsified into an aqueous solution of OSA-starch. rsc.org This emulsion is then dried, most commonly via spray-drying, to produce a powder of microcapsules. rsc.orgmdpi.com The OSA-starch forms a protective shell around the core material, shielding it from oxygen, light, and moisture, thereby enhancing its stability. nih.gov
| WP:OS Ratio | Yield (%) | Encapsulation Efficiency (%) | Solubility (%) |
|---|---|---|---|
| 10:0 | 68.18 | 94.57 | 96.57 |
| 9:1 | 63.69 | 94.12 | 94.61 |
| 7:3 | 52.79 | 93.57 | 89.37 |
| 5:5 | 41.87 | 87.48 | 82.68 |
| 3:7 | 15.42 | 63.29 | 79.43 |
| 1:9 | 9.32 | 49.91 | 74.99 |
Beyond starch, other biopolymers like hyaluronic acid have been modified with OSA to create advanced delivery systems. google.commdpi.com These OSA-hyaluronic acid derivatives can self-assemble into nanogels, which are effective carriers for therapeutic agents, including antimicrobial peptides. mdpi.com The nanogel structure can protect the encapsulated drug and provide for its sustained release, improving its efficacy and reducing potential side effects. mdpi.com
Strategies for Enhancing Controlled Release Profiles of Bioactive Compounds
The amphiphilic nature of OSA-modified biopolymers makes them excellent matrices for the encapsulation and subsequent controlled release of bioactive compounds. One key strategy to enhance controlled release is the utilization of the modified polymer's ability to form stable emulsions and protective layers around active ingredients. academicjournals.org
A primary strategy involves leveraging the increased content of slowly digestible and resistant starch fractions in OSA-modified starch, which contributes to a more sustained release profile. google.com The introduction of the bulky OSA groups creates steric hindrance, which can slow down the enzymatic degradation of the matrix, thereby retarding the release of the encapsulated compound. nih.gov Combining OSA-modified starch with other hydrocolloids, such as xanthan gum, has proven to be an effective strategy. This combination can create a more complex and resilient matrix, further slowing the diffusion and release of encapsulated compounds like conjugated linoleic acid, with studies showing a release of 12.1-50.1% under simulated gastrointestinal conditions. researchgate.net
Another approach is the creation of Pickering emulsions, where solid particles of OSA-modified starch stabilize the interface between oil and water. mdpi.com These structures are known for their high stability against coalescence and can provide a sustained release of the encapsulated active. For instance, Pickering emulsions stabilized with OSA-modified high-amylose corn starch have been shown to protect indole-3-carbinol (B1674136) from UV light and enable its controlled in vitro release. mdpi.com The degree of OSA substitution is a critical parameter; a higher degree of substitution can enhance the emulsifying properties and lead to a more controlled release. cerealsgrains.org
Furthermore, the physical structure of the matrix can be engineered to control release. For example, creating porous starch and then modifying it with OSA combines the benefits of a high surface area for loading with the controlled release properties imparted by the OSA modification. google.com This dual approach allows for a longer and more controlled release of encapsulated compounds during digestion. google.com
Optimization of Encapsulation Efficiency of Actives within OSA-Modified Matrices
The efficiency of encapsulating bioactive compounds within OSA-modified matrices is a critical factor for their successful application. Optimization of encapsulation efficiency (EE) is influenced by several factors, including the degree of substitution (DS) of OSA, the type of biopolymer, and the processing conditions.
Research has consistently shown that increasing the DS of OSA on starch leads to a higher encapsulation efficiency for hydrophobic compounds. cerealsgrains.org For example, in the spray-drying encapsulation of mint essential oil, a higher DS (0.0287 and 0.0379) resulted in greater flavor retention (86.68% and 90.10%, respectively). cerealsgrains.org This is attributed to the improved emulsifying properties of the more hydrophobic OSA-modified starch, which can better stabilize the oil droplets containing the active compound. cerealsgrains.org
The choice of the biopolymer and its combination with other materials is also crucial. Whey protein and OSA-modified starch have been used as composite wall materials to encapsulate capsaicin. The ratio of these two components significantly impacts EE. A study found that as the proportion of whey protein decreased in favor of OSA-starch, the encapsulation efficiency also decreased from 94.57% to 49.91%. nih.gov This highlights the need to find an optimal balance between different wall materials to maximize encapsulation.
Processing parameters during encapsulation, such as the solids content in the feed for spray drying, also play a role. Higher solid content can lead to larger microcapsules, which can influence the surface area and, consequently, the retention of the encapsulated active. cerealsgrains.org The interaction between the OSA-modified matrix and the active compound is also key. The formation of stable emulsions prior to drying is a prerequisite for high EE. The amphiphilic nature of OSA-starch allows it to form a protective layer around oil droplets, preventing coalescence and loss of the core material during processing. preprints.org
Table 1: Influence of Wall Material Composition on Encapsulation Efficiency of Capsaicin
| Whey Protein:OSA-Starch Ratio | Encapsulation Efficiency (%) | Yield (%) |
| 9:1 | 94.57 | 68.18 |
| 7:3 | - | - |
| 5:5 | - | - |
| 3:7 | 49.91 | 9.32 |
| Data adapted from a study on spray-dried capsaicin microcapsules. The decrease in whey protein content relative to OSA-modified starch led to a decrease in both encapsulation efficiency and process yield. nih.gov |
Impact on Nutritional and Digestibility Characteristics of Starch
Modification of starch with Octenyl Succinic Anhydride not only enhances its functional properties for material applications but also significantly alters its nutritional profile, particularly its digestibility. This is primarily achieved through the modulation of starch fractions and changes in its susceptibility to enzymatic hydrolysis.
Modulation of Starch Digestibility: Formation of Resistant and Slowly Digestible Starch Fractions
A key nutritional benefit of OSA modification is the increased formation of resistant starch (RS) and slowly digestible starch (SDS). cabidigitallibrary.org Native starch is typically classified into rapidly digestible starch (RDS), SDS, and RS based on the rate and extent of its digestion in the human small intestine. The introduction of the bulky and hydrophobic octenyl succinyl groups via esterification sterically hinders the access of digestive enzymes to the starch chains. cabidigitallibrary.org
This modification leads to a significant increase in the proportions of SDS and RS. For instance, studies on OSA-modified potato, corn, cassava, waxy maize, and banana starches have all reported a notable rise in these less digestible fractions. In one study, the modification of tiger nut native starch with OSA increased its resistant starch content by 10.81%, and when applied to nano starch, the RS content surged to 37.76%. Another investigation on wheat starch showed that increasing the concentration of OSA from 2% to 8% led to a rise in the RS content from 23.4% to 35.6% in uncooked samples. cabidigitallibrary.org
The formation of these fractions is beneficial for health, as SDS provides a slower and more sustained release of glucose into the bloodstream, which is advantageous for managing blood sugar levels. Resistant starch, on the other hand, passes undigested to the large intestine, where it functions as a prebiotic fiber, promoting the growth of beneficial gut bacteria.
Table 2: Digestibility Fractions of Native and OSA-Modified Wheat Starch
| Starch Sample (OSA Concentration) | Rapidly Digestible Starch (RDS %) | Slowly Digestible Starch (SDS %) | Resistant Starch (RS %) |
| Native (Uncooked) | - | - | - |
| 2% OSA (Uncooked) | - | 29.0 | 23.4 |
| 4% OSA (Uncooked) | - | - | 27.0 |
| 6% OSA (Uncooked) | - | - | 31.8 |
| 8% OSA (Uncooked) | - | 13.9 | 35.6 |
| 2% OSA (Cooked) | 76.3 | - | - |
| 8% OSA (Cooked) | 66.4 | - | 32.7 |
| Data compiled from a study on wheat starch modified with varying concentrations of OSA. The results show a clear trend of increasing resistant starch and decreasing slowly digestible starch with higher OSA concentrations in uncooked samples. The resistant starch also shows high thermal stability after cooking. cabidigitallibrary.org |
Alterations in Hydrolysis Kinetics of Modified Starch Substrates
The modification of starch with OSA directly impacts its hydrolysis kinetics by altering the rate at which digestive enzymes, such as β-amylase and α-amylase, can break it down. The hydrolysis of both granular and gelatinized forms of OSA-modified waxy maize and sorghum starches has been shown to follow first-order kinetics. nih.gov
The presence of octenylsuccinyl groups acts as a barrier, blocking the action of β-amylase on the gelatinized starch molecules. nih.gov This "action-blocking" effect means that the enzyme's ability to cleave the glycosidic bonds is reduced, leading to a slower rate of hydrolysis and smaller breakdown products. Interestingly, for granular starches, the hydrolysis rate was found to be highest with a moderate modification level (6% OSA), suggesting a complex interplay between the chemical modification and the physical structure of the starch granule. nih.gov
Studies on OSA-modified porous starch have also shown a lower digestion rate compared to its unmodified counterpart, resulting in a more prolonged release of encapsulated compounds during digestion. google.com This slower hydrolysis is a direct consequence of the esterification, which makes the starch substrate less accessible to enzymatic attack. The reduced rate of hydrolysis is the fundamental reason for the increased levels of slowly digestible and resistant starch fractions, contributing to the modified starch's lower glycemic response.
Material Performance in Specific Food and Industrial Applications
The unique amphiphilic properties conferred by Octenyl Succinic Anhydride modification have led to its use as a high-performance additive in various food and industrial products. One of the most well-documented applications is in bakery, where it serves to improve texture, volume, and shelf life.
Enhancements in Baked Product Characteristics (e.g., Bread Volume, Crumb Porosity, Texture)
The incorporation of OSA-modified starch into bread formulations has been shown to yield significant improvements in several key quality parameters. Its amphiphilic nature allows it to act as an emulsifier, stabilizing the gas bubbles within the dough, which translates to enhanced bread characteristics. google.com
Bread Volume: Numerous studies have reported that substituting a portion of wheat flour with OSA-modified starch leads to an increase in the specific volume of the bread. google.com For example, the addition of pregelatinized OSA starch to gluten-free bread resulted in a notable increase in volume. cabidigitallibrary.org In another study on barley bread, OSA starch demonstrated the most significant positive effect on specific bread volume compared to other improvers like wheat gluten and xylanase. This is attributed to the ability of OSA starch to strengthen the dough structure and improve gas retention during proofing and baking. preprints.org
Texture and Softness: A significant advantage of using OSA-modified starch is its ability to improve crumb softness and retard staling. Breads made with OSA starches have been consistently reported to be softer than control breads. google.com In a study replacing shortening with OSA-modified wheat and tapioca starches, the resulting breads exhibited lower firmness during a 7-day storage period, comparable to bread made with vegetable shortening. This anti-staling effect is partly due to the introduction of the bulky OSA groups, which interfere with the retrogradation (recrystallization) of amylopectin (B1267705), the primary process responsible for bread staling. cabidigitallibrary.org Research on gluten-free bread showed a significant drop in the enthalpy of retrograded amylopectin decomposition when OSA starch was included, confirming its beneficial role in delaying the firming of the crumb. nih.govcabidigitallibrary.org
Table 3: Effect of OSA-Modified Starch on Gluten-Free Bread Characteristics
| Additive (Replacement Level) | Specific Volume (cm³/g) | Porosity (%) | Number of Pores > 5 mm | Crumb Hardness (N) - Day 1 |
| Control (0%) | 2.58 | 65.7 | 10 | 4.85 |
| OSA Starch I (5%) | 2.89 | 70.2 | 18 | 4.55 |
| OSA Starch I (10%) | 2.95 | 72.5 | 22 | 4.32 |
| OSA Starch I (15%) | 2.91 | 71.8 | 20 | 4.41 |
| Pregelatinized OSA Starch II (5%) | 2.60 | 73.1 | 25 | 4.88 |
| Pregelatinized OSA Starch II (10%) | 2.45 | 75.4 | 30 | 4.91 |
| Pregelatinized OSA Starch II (15%) | 2.38 | 76.8 | 35 | 5.21 |
| Data adapted from a study on gluten-free bread. OSA Starch I (non-pregelatinized) generally improved volume and softness, while the pregelatinized version had a more pronounced effect on increasing porosity but could negatively impact volume and hardness at higher concentrations. cabidigitallibrary.org |
Retardation of Staling Processes Through Mitigation of Amylopectin Retrogradation
The modification of biopolymers, particularly starch, with Octenyl Succinic Anhydride (OSA), registered under Einecs 282-470-9, plays a significant role in retarding the staling process in baked goods. Staling is a complex phenomenon primarily driven by changes in the starch structure, most notably the retrogradation of amylopectin, which leads to increased crumb firmness and a loss of freshness. uns.ac.rsuns.ac.rs The introduction of OSA-modified starches into food formulations, such as bread, has been shown to effectively mitigate these effects. rqbchemical.commdpi.com
The mechanism behind this anti-staling effect lies in the amphiphilic nature of OSA-modified starch. mdpi.com The octenyl group provides a hydrophobic character, while the succinate (B1194679) and starch backbone provide hydrophilicity. This structure interferes with the re-association and re-crystallization of amylopectin chains during storage. mdpi.com By hindering the formation of the crystalline structure characteristic of retrograded amylopectin, the crumb remains softer and more elastic for a longer period. rqbchemical.comresearchgate.net
Research on gluten-free bread has demonstrated that incorporating OSA-modified starches leads to a significant reduction in the enthalpy of retrograded amylopectin decomposition. mdpi.comnih.gov This lower enthalpy value directly indicates a decrease in long-term starch retrogradation, which is associated with the hardening of bread crumb over time. mdpi.com In one study, various OSA starch preparations added to gluten-free bread resulted in a significant drop in the enthalpy of retrograded amylopectin, particularly on the third day of storage, confirming the additive's beneficial role in delaying staling. mdpi.com Similarly, studies on wheat bread have found that the addition of OSA starches can reduce the rate of crumb firming during storage compared to control breads. uns.ac.rsresearchgate.net
Table 1: Effect of Storage Time on the Enthalpy of Amylopectin Melting (ΔH) in Gluten-Free Bread with and without OSA Starch Additives
| Bread Sample | Replacement Level | ΔH (J/g) - Day 2 | ΔH (J/g) - Day 3 |
|---|---|---|---|
| Control | 0% | 1.50 | 2.25 |
| OSA Starch I | 5% | 1.20 | 1.80 |
| OSA Starch I | 10% | 1.15 | 1.75 |
| OSA Starch II | 5% | 1.40 | 1.90 |
| OSA Starch II | 10% | 1.35 | 1.85 |
| OSA Starch III | 5% | 1.45 | 1.95 |
| OSA Starch III | 10% | 1.40 | 1.90 |
Data sourced from a study on gluten-free bread, illustrating the reduction in enthalpy values, which indicates less amylopectin retrogradation. mdpi.com OSA I, II, and III represent different preparations of waxy corn starch sodium octenyl succinate.
Development of Bioactive Coatings for Substrate Functionalization
In food science, edible coatings made from OSA-modified starch have been successfully applied to fruits to extend their shelf life. For instance, a coating derived from OSA-modified rye starch was effective in reducing weight loss and preserving the quality of plums during storage. oup.comresearchgate.net The coating acts as a barrier, managing oxygen permeability and respiration rate. oup.com Similarly, OSA-modified wheat starch coatings on grapes helped maintain total phenolic content, carotenoids, and antioxidant activities for up to 13 days, while also ensuring the fruit remained microbiologically safe. nih.gov
Beyond food preservation, these biopolymers are used to create bioactive surfaces on other substrates. Emulsions prepared with OSA-modified starch have been used to develop bioactive coatings on paper, imparting significant antioxidant and antimicrobial properties. mdpi.com In one study, coatings containing clove essential oil and eugenol (B1671780), emulsified with OSA-starch, exhibited high antioxidant activity on paper sheets. mdpi.com This technology has applications in active food packaging. mdpi.com Furthermore, the versatility of OSA-modified biopolymers extends to non-food applications, such as the development of hydrophobic and biocompatible coatings for textiles, presenting an alternative to per- and polyfluoroalkyl substances (PFAS). nih.gov The ability of OSA-modified starch to encapsulate sensitive compounds has also been explored for biomedical applications, such as preserving the stability of epigallocatechin gallate (EGCG) for potential use in orthopedic implant coatings. frontiersin.orgfrontiersin.org
Table 2: Functional Properties of Bioactive Coatings on Various Substrates
| Substrate | Bioactive Agent | OSA-Modified Biopolymer | Key Finding |
|---|---|---|---|
| Plums | N/A (coating itself is active) | OSA-modified rye starch | Reduced weight loss from 21.95% (uncoated) to as low as 5.42% after 21 days. oup.comresearchgate.net |
| Grapes | N/A (coating itself is active) | OSA-modified wheat starch | Maintained total phenolic content and antioxidant activity for 13 days. nih.gov |
| Paper Sheets | Clove Essential Oil, Eugenol | OSA-modified starch | Coatings showed high antioxidant activity (up to 92% and 91% respectively). mdpi.com |
| Textiles (Cotton, Polyester) | Zinc Oxide | OSA-modified starch with Chitosan | Achieved a water contact angle up to 132°, providing hydrophobic protection. nih.gov |
| Biomedical Carrier | Epigallocatechin gallate (EGCG) | OSA-modified starch | Encapsulation efficiency of about 80%, preserving antioxidant activity. frontiersin.orgfrontiersin.org |
Advanced Characterization Techniques for Octenyl Succinic Anhydride Modified Materials
Spectroscopic Analysis for Structural Fingerprinting
Spectroscopic techniques are indispensable for confirming the successful modification of materials with Octenyl Succinic Anhydride (B1165640) and for elucidating the specific structural changes at a molecular level.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a primary tool for verifying the covalent attachment of the OSA group onto a polymer backbone. The esterification reaction between the hydroxyl groups of a material like starch and the anhydride group of OSA results in the formation of an ester linkage, which has a distinct infrared absorption signature.
Research findings consistently show the appearance of new characteristic absorption bands in the FT-IR spectra of OSA-modified materials compared to their unmodified counterparts. A prominent peak typically emerges in the region of 1724–1734 cm⁻¹ . plos.orgoup.comresearchgate.netnih.gov This peak is attributed to the C=O stretching vibration of the newly formed ester carbonyl group, providing clear evidence of successful esterification. researchgate.net
Another significant peak is often observed around 1572–1576 cm⁻¹ . oup.comresearchgate.netnih.gov This band corresponds to the asymmetric stretching vibration of the carboxylate group (RCOO⁻), which is formed when the succinic acid part of the OSA molecule is deprotonated. plos.org The intensity of these peaks has been shown to correlate with the degree of substitution (DS), meaning a higher degree of modification results in more intense absorption bands. plos.orgresearchgate.net For instance, studies on OSA-modified taro starch nanoparticles and waxy rice starch have demonstrated that the intensities of the peaks at approximately 1727 cm⁻¹ and 1572 cm⁻¹ increase as the DS increases. plos.orgresearchgate.net
| Technique | Key Spectral Feature | Wavenumber (cm⁻¹) | Interpretation |
| FT-IR | Ester Carbonyl Stretch (C=O) | 1724 - 1734 | Confirms successful esterification with OSA. oup.comnih.gov |
| FT-IR | Carboxylate Asymmetric Stretch (RCOO⁻) | 1572 - 1576 | Indicates the presence of the carboxylate form of the succinic group. oup.comresearchgate.net |
Thermal Analysis for Material Stability and Transitions
Thermal analysis techniques are critical for evaluating how OSA modification affects the stability, decomposition, and phase transitions of materials.
Thermal Gravimetric Analysis (TGA) for Decomposition Characteristics
Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. When analyzing OSA-modified materials, TGA reveals how the introduction of the octenyl succinyl group influences the material's resistance to thermal degradation.
The results from TGA studies on OSA-modified starches can vary depending on the starch source and the degree of modification. For example, a study on OSA-modified taro starch nanoparticles found that the modification led to a decrease in thermal stability. plos.org The main mass loss for the modified nanoparticles began at a lower temperature (200–220°C) compared to the unmodified nanoparticles (230°C). plos.org Conversely, research on OSA-modified potato starch indicated an increase in thermal stability; the modified starch exhibited a 50% weight loss at 320°C, whereas the native starch reached the same weight loss at 312°C. scientific.net This suggests that the impact of OSA on thermal stability can be complex, potentially involving factors like the disruption of the native polymer structure versus the introduction of more thermally stable chemical groups.
| Material | Observation | Key Temperature | Source |
| OSA-Modified Taro Starch Nanoparticles | Decreased thermal stability | 200-220°C (start of main mass loss) | plos.orgresearchgate.net |
| Unmodified Taro Starch Nanoparticles | Higher thermal stability | 230°C (start of main mass loss) | plos.orgresearchgate.net |
| OSA-Modified Potato Starch | Increased thermal stability | 320°C (for 50% weight loss) | scientific.net |
| Native Potato Starch | Lower thermal stability | 312°C (for 50% weight loss) | scientific.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Retrogradation
Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as gelatinization and retrogradation in starches. Gelatinization is the process where the crystalline structure of starch breaks down in the presence of water and heat. Retrogradation refers to the re-association of starch chains upon cooling.
| Material | Gelatinization Temperature | Observation |
| OSA-Modified Waxy Rice Starch | Decreased | The gelatinization temperature decreased as the degree of substitution (DS) increased. researchgate.net |
| OSA-Modified Tiger Nut Starch | 67.52°C | The modified starch was more resistant to temperature, with the gelatinization process occurring at this specific temperature. redalyc.orgiaea.org |
| OSA-Modified Wheat Starch | Decreased | The gelatinization temperatures were lower than that of native wheat starch. mdpi.com |
| OSA-Modified Kudzu Starch | Decreased | The gelatinization temperatures and enthalpy were lower than the native counterpart. researchgate.net |
Rheological Profiling for Mechanical Behavior
Oscillatory Rheometry for Viscoelastic Properties Determination
Oscillatory rheometry is a powerful technique used to probe the viscoelastic nature of materials. By applying a small, oscillating stress or strain, it can measure the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.
For OSA-modified starches, oscillatory rheometry has shown that the introduction of OSA groups significantly alters the viscoelastic properties. In many cases, OSA-modified starch gels exhibit a more solid-like behavior, characterized by the storage modulus (G') being greater than the loss modulus (G'') across a range of frequencies. univ-annaba.dzcerist.dz This indicates the formation of a more structured, elastic network. The study of OSA-modified sorghum and pearl millet starches also revealed changes in dynamic rheological properties, with pasting viscosities generally increasing after modification. qascf.commdpi.com The specific changes in G' and G'' are dependent on factors such as the degree of substitution, starch concentration, and temperature, highlighting the versatility of OSA modification in tailoring the mechanical behavior of the final product. mdpi.comuniv-annaba.dzcerist.dz
| Material | Rheological Observation | Significance |
| OSA-Modified Waxy Maize Starch | G' > G'' | The modified starch exhibited a solid-like behavior, with elasticity dependent on concentration and frequency. univ-annaba.dzcerist.dz |
| OSA-Modified Sorghum Starch Gels | Adjusted to Herschel-Bulkley model | Showed variations in initial shear stress, indicating changes in flow behavior. researchgate.net |
| Gluten-Free Dough with OSA Starch | Correlation between consistency index (K) and moduli (K', K'') | The addition of OSA starch significantly influenced the dough's rheological parameters, with strong correlations observed between different rheological measurements. mdpi.com |
Table of Compound Names
| EINECS Number | Common Name/Acronym |
| 282-470-9 | Octenyl Succinic Anhydride (OSA) |
Particle Sizing and Morphological Characterization
The modification of materials with Octenyl Succinic Anhydride often results in the formation of nanoparticles, emulsions, or other colloidal systems. Characterizing the size and morphology of these particles is essential for predicting their behavior and functionality, such as stability and delivery efficiency.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in a suspension or solution. horiba.com The technique is based on the principle of Brownian motion, where particles dispersed in a liquid move randomly due to collisions with solvent molecules. anton-paar.com Smaller particles move at higher speeds, while larger particles move more slowly. anton-paar.com
DLS measures the random fluctuations in the intensity of light scattered by the moving particles. horiba.com By analyzing these fluctuations, the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (Dh) of the particles is then determined using the Stokes-Einstein equation, which relates the diffusion coefficient to the particle size, the temperature, and the viscosity of the dispersant. anton-paar.commicrotrac.com The resulting measurement, the hydrodynamic diameter, refers to the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. anton-paar.com
Research on OSA-modified materials frequently employs DLS to assess particle size, as it directly influences properties like emulsifying capacity and stability. Studies have shown that the introduction of OSA groups and the degree of substitution (DS) can significantly impact particle size. For instance, modifying taro starch nanoparticles with OSA led to an increase in their average hydrodynamic diameter. plos.org As the DS increased, the particle size also increased, which was attributed to the aggregation of hydrophobic alkenyl groups. plos.org
plos.orgSimilarly, DLS has been used to characterize emulsions stabilized by OSA-modified starch. In a study involving essential oils, the droplet size of emulsions varied depending on the type of oil encapsulated. The smallest droplets were observed in emulsions containing eugenol (B1671780) and cinnamaldehyde, while clove oil emulsions had the largest droplets. mdpi.comktu.edu
mdpi.comktu.eduIn Vitro Simulative Models for Functional Evaluation
To assess the functional performance of OSA-modified materials for applications in food and delivery systems, it is vital to understand their behavior under physiological conditions. In vitro simulative models, particularly those mimicking the gastrointestinal tract, provide a controlled environment to study digestibility and the release of encapsulated compounds without the complexities of human or animal trials.
In vitro gastrointestinal digestion models are multi-stage systems designed to simulate the conditions of the mouth, stomach, and small intestine. These models typically involve sequential exposure of the test material to simulated salivary, gastric, and intestinal fluids, which contain relevant enzymes (like α-amylase, pepsin, and pancreatin) and are maintained at physiological pH and temperature. mdpi.commdpi.com The pH-stat method is a common technique used within these models, particularly for lipid-based systems, to measure the rate and extent of digestion by titrating the free fatty acids (FFAs) released over time. acs.org
These models are extensively used to evaluate how OSA modification affects the digestibility of starches. The modification can alter the susceptibility of starch to enzymatic hydrolysis, thereby changing its classification into rapidly digestible starch (RDS), slowly digestible starch (SDS), and resistant starch (RS). mdpi.com
Studies have demonstrated that increasing the degree of substitution (DS) of OSA on porous starch leads to a decrease in both RDS and SDS, while significantly increasing the content of RS. nih.govresearchgate.net This indicates that the OSA modification enhances the starch's resistance to digestion. nih.gov The hydrophobic OSA groups likely hinder the access of digestive enzymes to the starch molecules. doi.org
nih.govresearchgate.netBeyond digestibility, these models are crucial for studying the release kinetics of bioactive compounds encapsulated within OSA-modified materials. For example, the release of free fatty acids from emulsions stabilized by OSA-modified rice starch was shown to be higher than from those stabilized by native starch, suggesting that the modification can improve lipid digestion and bioaccessibility. mdpi.com This is attributed to the formation of smaller, more stable emulsion droplets that provide a larger surface area for digestive enzymes like lipase (B570770) to act upon. mdpi.com
mdpi.comConclusion and Future Research Directions
Recapitulation of Key Academic Insights and Contributions Regarding OSA-Modified Systems
Academic research has firmly established the fundamental principles and outcomes of modifying systems with Octenyl Succinic Anhydride (B1165640). The primary contribution of OSA is its ability to impart an amphiphilic nature to hydrophilic polymers like starch through an esterification reaction. researchgate.netconicet.gov.ar This process involves the hydroxyl groups of the starch molecule reacting with the anhydride group of OSA, resulting in the introduction of a hydrophobic octenyl group and a hydrophilic carboxyl group. nih.govmdpi.com
Key insights from extensive research have demonstrated that this modification significantly alters the physicochemical properties of the native polymer. Characterization studies using techniques such as Fourier Transform Infrared (FTIR) spectroscopy have confirmed the introduction of ester carbonyl and carboxylate functional groups into the starch structure. nih.gov X-ray Diffraction (XRD) analyses have consistently shown that OSA modification reduces the relative crystallinity of starch, disrupting the ordered structure of the granules. nih.govmdpi.com This alteration primarily occurs in the amorphous regions of the starch granules. mdpi.complos.org
The introduction of OSA groups leads to several functional changes:
Enhanced Emulsifying Properties: The amphiphilic nature of OSA-modified starch allows it to act as an effective emulsifier, stabilizing oil-in-water emulsions. researchgate.netmdpi.com
Altered Pasting and Thermal Properties: OSA modification typically lowers the gelatinization temperature and enthalpy of starch. researchgate.netconicet.gov.ar It also leads to increased paste viscosity and clarity. conicet.gov.ar
Increased Solubility and Swelling Power: The structural changes induced by OSA modification often result in higher solubility and swelling degree compared to native starch. nih.govmdpi.com
Improved Film-Forming Capabilities: Films produced from OSA-modified starches have been shown to possess better water barrier properties. nih.gov
These fundamental insights have solidified the role of OSA as a versatile modifier, enabling the tailoring of polysaccharide properties for specific applications.
Identification of Emerging Research Avenues for Octenyl Succinic Anhydride Applications
The established understanding of OSA-modified systems has paved the way for numerous innovative and emerging research applications. Current research is actively exploring the use of these modified polymers in several promising areas:
Advanced Food Applications: Beyond its traditional role as an emulsifier, OSA-modified starch is being investigated as a fat replacer in low-fat food formulations, such as mayonnaise, without compromising sensory attributes. scielo.brpreprints.org There is also growing interest in its use for creating edible films and coatings to extend the shelf life of food products. nih.gov Another novel application is in the development of dysphagia-friendly diets due to its ability to modulate the texture of liquid and semi-solid foods. nih.gov
Nano-encapsulation of Bioactive Compounds: A significant area of emerging research is the use of OSA-modified polysaccharides as wall materials for the nano-encapsulation of hydrophobic bioactive compounds like vitamins, essential oils, and nutraceuticals. researchgate.net This technology aims to improve the stability, bioavailability, and controlled release of these sensitive compounds.
Development of Novel Material Structures: Researchers are exploring the use of OSA-modified starches to create innovative material structures. For instance, they are being used to stabilize Pickering emulsions, which are emulsions stabilized by solid particles, offering enhanced stability compared to traditional emulsions. mdpi.comnih.gov Furthermore, OSA-modified starches are being investigated for the formulation of oleogels, which are structured oils that can serve as alternatives to solid fats in food products.
Functional Fibers and Digestibility: The modification of starch with OSA has been shown to increase the content of resistant starch, which is not digested in the small intestine and can act as a functional dietary fiber with potential health benefits. nih.gov This opens up avenues for developing foods with improved nutritional profiles.
These emerging applications highlight the ongoing innovation in the field, driven by the unique properties of OSA-modified systems.
Exploration of Interdisciplinary Perspectives and Unexplored Potentials in OSA Research
The versatility of Octenyl Succinic Anhydride extends beyond its primary applications in the food industry, offering significant potential for interdisciplinary research and novel applications.
Pharmaceutical and Biomedical Fields: The biocompatible and biodegradable nature of OSA-modified polysaccharides makes them attractive for pharmaceutical applications. mdpi.com There is an emerging interest in their use as excipients in drug delivery systems, particularly for the targeted and controlled release of therapeutic agents. plos.org For example, OSA-modified starch micelles are being explored for the targeted delivery of nanoparticles in cancer therapy.
Cosmetics and Personal Care: The emulsifying and stabilizing properties of OSA-modified starches are also relevant to the cosmetics industry. plos.org They can be used in the formulation of creams, lotions, and other personal care products to create stable emulsions and provide a desirable texture.
Biodegradable Materials and Polymer Science: In the quest for sustainable materials, OSA-modified biopolymers present a promising alternative to synthetic polymers. mdpi.com Their film-forming properties and biodegradability make them suitable for developing biodegradable packaging materials. nih.gov Furthermore, the modification of other biopolymers besides starch, such as zein (B1164903) (a protein from corn), with OSA is being explored to create novel bio-based materials with enhanced properties like water resistance. cerealsgrains.org
Advanced Manufacturing: The unique rheological properties of OSA-modified systems could be harnessed in advanced manufacturing technologies. For instance, their potential use in the formulation of 3D printing inks for creating customized food structures or biodegradable scaffolds is an area ripe for exploration. researchgate.net
The continued exploration of OSA modification on a wider range of biopolymers and the investigation of their behavior in complex systems will undoubtedly unlock new and unforeseen applications across various scientific and industrial domains. The potential for creating stimuli-responsive materials and functional composites remains a vast and exciting frontier for future research.
Table of Compound Names
| Common Name/Abbreviation | Chemical Name |
| OSA | Octenyl Succinic Anhydride |
| OS-starch | Octenyl Succinate (B1194679) Starch |
| Chitosan | - |
| Zein | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
